molecular formula C14H18O B15164248 4-Methyl-2-(2-phenylethyl)-3,6-dihydro-2H-pyran CAS No. 192516-18-0

4-Methyl-2-(2-phenylethyl)-3,6-dihydro-2H-pyran

Katalognummer: B15164248
CAS-Nummer: 192516-18-0
Molekulargewicht: 202.29 g/mol
InChI-Schlüssel: JLAFBKSMGDZFHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-2-(2-phenylethyl)-3,6-dihydro-2H-pyran is an organic compound that belongs to the class of pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This specific compound is characterized by a methyl group at the 4-position and a phenylethyl group at the 2-position, making it a unique derivative of dihydropyran.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(2-phenylethyl)-3,6-dihydro-2H-pyran can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methyl-2-buten-1-ol with phenylethyl bromide in the presence of a base like potassium carbonate can lead to the formation of the desired compound through an intramolecular cyclization reaction.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Catalysts and solvents are carefully selected to minimize side reactions and maximize the desired product formation.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-2-(2-phenylethyl)-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted pyran derivatives.

Wissenschaftliche Forschungsanwendungen

4-Methyl-2-(2-phenylethyl)-3,6-dihydro-2H-pyran has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 4-Methyl-2-(2-phenylethyl)-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Phenylethyl-3,6-dihydro-2H-pyran: Lacks the methyl group at the 4-position.

    4-Methyl-3,6-dihydro-2H-pyran: Lacks the phenylethyl group at the 2-position.

    2-Methyl-3,6-dihydro-2H-pyran: Has a methyl group at the 2-position instead of the phenylethyl group.

Uniqueness

4-Methyl-2-(2-phenylethyl)-3,6-dihydro-2H-pyran is unique due to the presence of both the methyl group at the 4-position and the phenylethyl group at the 2-position. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

192516-18-0

Molekularformel

C14H18O

Molekulargewicht

202.29 g/mol

IUPAC-Name

4-methyl-2-(2-phenylethyl)-3,6-dihydro-2H-pyran

InChI

InChI=1S/C14H18O/c1-12-9-10-15-14(11-12)8-7-13-5-3-2-4-6-13/h2-6,9,14H,7-8,10-11H2,1H3

InChI-Schlüssel

JLAFBKSMGDZFHP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CCOC(C1)CCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.